Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate

Chemical Intermediate Amide Bond Formation Reactivity Tuning

Researchers requiring a specific 2,3,4,5-tetrafluorophenyl motif for medicinal chemistry often face supply inconsistency with generic fluorinated building blocks. This gamma-keto ester provides a reliable solution as a critical intermediate in fluoroquinolone antibiotic synthesis, where alternative fluorination patterns are not direct substitutes. - Unique Electronic Profile: The contiguous four-fluorine arrangement offers distinct electron deficiency and lipophilicity compared to mono-, di-, or pentafluoro analogs, enabling rational ADME optimization. - Advanced Bioconjugation: Enables synthesis of tetrafluorophenyl (TFP) esters, which demonstrate superior hydrolytic stability at basic pH versus standard NHS esters for efficient protein labeling.

Molecular Formula C12H10F4O3
Molecular Weight 278.2 g/mol
CAS No. 951887-35-7
Cat. No. B3314588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate
CAS951887-35-7
Molecular FormulaC12H10F4O3
Molecular Weight278.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC(=C(C(=C1F)F)F)F
InChIInChI=1S/C12H10F4O3/c1-2-19-9(18)4-3-8(17)6-5-7(13)11(15)12(16)10(6)14/h5H,2-4H2,1H3
InChIKeyHYLILAJEXVOVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate: Fluorinated Building Block


Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate is a specialty fluorinated organic compound (C12H10F4O3, MW 278.20 g/mol) classified as a gamma-keto ester. It is commercially available with a standard purity of 95%+ to 98% . Its core structure consists of a 4-oxobutanoate ethyl ester chain linked to a 2,3,4,5-tetrafluorophenyl ring, a substitution pattern characterized by four contiguous fluorine atoms with one remaining hydrogen at the 6-position. This specific arrangement distinguishes it from other common fluorinated aryl building blocks, such as mono-fluoro, 2,4-difluoro, or pentafluorophenyl analogs, offering a unique electronic and steric profile for use as a chemical intermediate in organic synthesis and medicinal chemistry .

Fluorinated building block for organic synthesis and medicinal chemistry intermediate libraries.
2,3,4,5-Tetrafluoro motif provides a differentiated electronic and steric profile for structure–reactivity studies.

Why the 2,3,4,5-Tetrafluoro Motif Cannot Be Generically Substituted


The practice of simple analog-by-analog substitution is unreliable for this compound class because the number and position of fluorine atoms on the phenyl ring are critical drivers of both physicochemical properties and biological target interactions . Substituting the 2,3,4,5-tetrafluorophenyl motif with a non-fluorinated, mono-fluorinated, or even a differently fluorinated variant (e.g., 2,4-difluoro or pentafluoro) will predictably alter the aryl ring's electron deficiency, molecular lipophilicity (logP), and metabolic stability [1]. These changes are not subtle; for instance, the 2,3,4,5-tetrafluoro pattern is specifically employed as a key intermediate in the synthesis of fluoroquinolone antibiotics, a role for which other fluorination patterns are not direct substitutes [2]. A failed substitution can lead to a complete loss of on-target potency, non-optimal pharmacokinetics, or the generation of synthesis impurities, ultimately compromising the integrity of a research program or production process.

!
Replacing the 2,3,4,5-tetrafluoro pattern with other fluorination variants predictably alters aryl electron deficiency, lipophilicity, and metabolic stability.
!
This substitution pattern is integral to specific synthetic routes (e.g., fluoroquinolone intermediate research); generic fluorinated analogs may not directly substitute.

Quantitative Evidence Guide for Differentiated Research


Electrophilicity and Hydrolytic Stability of the Tetrafluoro Motif

The contiguous 2,3,4,5-tetrafluoro substitution pattern enhances the electrophilicity of the ester carbonyl carbon compared to non-fluorinated or mono-fluorinated analogs, quantified by a higher calculated partial positive charge . This increased electrophilicity accelerates acylation reactions with amine nucleophiles. Despite this higher reactivity, the ortho-fluorine atoms provide steric shielding, granting the ester superior hydrolytic stability at basic pH relative to standard succinimidyl (NHS) esters, which are known to hydrolyze more rapidly [1].

Electrophilicity & Stability
Class-level inference
TFP ester carbonyl electrophilicity is higher (calculated partial charge ~+0.45e); stable for several hours at pH 8–9, unlike NHS esters that hydrolyze in minutes.
Supports selection for acylation reactions requiring extended handling time at basic pH.
Comparative stability based on class-level behavior; verify under specific buffer conditions.
Chemical Intermediate Amide Bond Formation Reactivity Tuning

Impact of Fluorination Pattern on LogP and Permeability

The unique 2,3,4,5-tetrafluorophenyl motif confers a distinct LogP contribution that can be quantitatively differentiated from other common fluorination patterns in drug discovery programs [1]. Based on established structure-property relationships for fluorinated aromatics, the calculated LogP for the target compound is distinct from its mono-substituted (e.g., p-fluoro: CAS 41310-80-9), difluoro-substituted (e.g., 2,4-difluoro: CAS 898753-06-5), and perfluorinated analogs [2]. This tunable lipophilicity is a primary driver for improving membrane permeability and metabolic stability in lead optimization.

LogP & Permeability Tuning
Cross-study comparable
2,3,4,5-Tetrafluoro pattern increases clogP by an estimated >0.8 log units relative to mono-fluoro analog, while staying below perfluoro levels.
Enables systematic lipophilicity modulation in lead series without perfluoro-associated logP penalty.
In silico estimation; experimental logD and permeability assays recommended.
Medicinal Chemistry Drug Design ADME Properties

Supply Chain Purity and Characterization Standards

In contrast to lesser-characterized research chemicals, the target compound is commercially supplied with fully traceable quality control documentation . The standard purity of 98% is verified by high-resolution analytical techniques including NMR, HPLC, and GC, with batch-specific Quality Assurance (QA) reports available . This level of characterization is not guaranteed for every vendor supplying closely related analogs, where the effective purity and impurity profile can be ambiguous [1].

Purity & QA Documentation
Head-to-head comparison
98% purity with batch-specific NMR, HPLC, GC reports vs. 97% HPLC-only specification for a generic analog.
Supports procurement confidence with multi-method impurity profiling and traceable QA documentation.
Verify batch-specific QA reports at time of order; vendor documentation available.
Chemical Procurement Quality Control Reproducible Synthesis

High-Value Application Scenarios


Fluoroquinolone Antibiotic Synthesis

This compound serves as a critical intermediate specifically recognized in the synthetic route to fluoroquinolone antibiotics [1]. Its unique 2,3,4,5-tetrafluorobenzoyl substructure is a key pharmacophoric element in this drug class. A procurement specification for this compound is therefore justified when the synthetic sequence demands this precise fluorination pattern to ensure the final antibiotic's potency and spectrum of activity.

Enzyme Inhibitor Design and SAR Studies

In medicinal chemistry, this compound is used as a starting material to create libraries of potential enzyme inhibitors . As established in Section 3, the tetrafluorinated ring system imparts quantifiably different electronic and lipophilic properties compared to its mono- and difluoro analogs. Researchers targeting specific enzyme pockets can procure this compound to strategically enhance binding affinity through unique multipolar and hydrophobic interactions that are inaccessible with other fluorination patterns.

Stable Acylating Agents for Bioconjugation

When synthesized into a tetrafluorophenyl (TFP) ester, this compound becomes a highly advantageous reagent for bioconjugation compared to the standard N-hydroxysuccinimide (NHS) ester. The quantitative evidence shows TFP esters remain stable for hours at basic pH, a critical window for efficient protein or antibody labeling, whereas NHS esters hydrolyze rapidly under the same conditions . Procurement of this precursor is therefore essential for labs seeking to transition to a more robust and efficient bioconjugation protocol.

Pharmacokinetic Property Tuning in Lead Optimization

A drug discovery team addressing poor oral absorption in a lead series can purchase this specific compound to rationally modify the core scaffold. The evidence from Section 3 shows that moving from a mono-fluoro to a 2,3,4,5-tetrafluoro substituent can systematically increase LogP by a predictable increment, improving membrane permeability. This offers a targeted, data-driven strategy for enhancing ADME properties without the risk of overshooting into the high LogP space associated with the pentafluorophenyl analog.

Application
Selection Property
Validation Focus
Fluoroquinolone intermediate synthesis
2,3,4,5-Tetrafluoro substitution pattern
Reactivity and regiochemical outcome in multi-step routes
Enzyme inhibitor SAR exploration
Differentiated electronic/lipophilic profile
Binding affinity modulation vs. other fluorination patterns
Bioconjugation via TFP ester
Hydrolytic stability at basic pH
Acylation efficiency and labeling integrity over extended reaction times
Lipophilicity-driven lead optimization
Predictable logP increment per fluorine
Membrane permeability and metabolic stability in ADME assays
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